2-(chloromethyl)-8-methylquinazolin-4(3H)-one
Overview
Description
2-(Chloromethyl)-8-methylquinazolin-4(3H)-one is an organic compound with the molecular formula C10H9ClN2O. It belongs to the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinazolinone core substituted with a chloromethyl group at the 2-position and a methyl group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 8-methylquinazolin-4(3H)-one as the core structure.
Chloromethylation: The chloromethyl group can be introduced via a chloromethylation reaction. This involves the reaction of 8-methylquinazolin-4(3H)-one with formaldehyde and hydrochloric acid under acidic conditions to yield 2-(chloromethyl)-8-methylquinazolin-4(3H)-one.
Reaction Conditions: The reaction is usually carried out at a temperature range of 0-5°C to control the reactivity and prevent side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Oxidation and Reduction: The quinazolinone core can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are used under mild to moderate conditions (room temperature to 60°C).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the quinazolinone core.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce the quinazolinone core.
Major Products
Substitution Products: Depending on the nucleophile, products such as 2-(azidomethyl)-8-methylquinazolin-4(3H)-one or 2-(thiocyanatomethyl)-8-methylquinazolin-4(3H)-one can be formed.
Oxidation Products: Oxidation can lead to the formation of quinazoline N-oxides.
Reduction Products: Reduction typically yields dihydroquinazolinones.
Scientific Research Applications
Chemistry
2-(Chloromethyl)-8-methylquinazolin-4(3H)-one is used as an intermediate in the synthesis of more complex quinazolinone derivatives. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Quinazolinone derivatives have shown promise in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications.
Medicine
The compound and its derivatives are explored for their potential use in developing new medications. Quinazolinone-based drugs are being investigated for their efficacy in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The biological activity of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one is primarily attributed to its ability to interact with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. The quinazolinone core can interact with DNA and RNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)quinazolin-4(3H)-one: Lacks the methyl group at the 8-position, which can influence its reactivity and biological activity.
8-Methylquinazolin-4(3H)-one: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Bromomethyl)-8-methylquinazolin-4(3H)-one: Similar structure but with a bromomethyl group, which can have different reactivity and biological properties.
Uniqueness
2-(Chloromethyl)-8-methylquinazolin-4(3H)-one is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in synthetic chemistry and a promising candidate in medicinal chemistry research.
Properties
IUPAC Name |
2-(chloromethyl)-8-methyl-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6-3-2-4-7-9(6)12-8(5-11)13-10(7)14/h2-4H,5H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOSAQRHTJQRRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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